N-(5-chloro-2-methoxyphenyl)-N'-(2-furylmethyl)urea
Description
N-(5-chloro-2-methoxyphenyl)-N’-(2-furylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chloro and methoxy groups on the phenyl ring, along with a furylmethyl group, suggests potential biological activity and chemical reactivity.
Properties
Molecular Formula |
C13H13ClN2O3 |
|---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(furan-2-ylmethyl)urea |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-12-5-4-9(14)7-11(12)16-13(17)15-8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H2,15,16,17) |
InChI Key |
BXOGHHHFSAOEJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-(2-furylmethyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 2-furylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N’-(2-furylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-(2-furylmethyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and methoxy groups may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-N’-(2-thienylmethyl)urea: Similar structure but with a thienyl group instead of a furyl group.
N-(5-chloro-2-methoxyphenyl)-N’-(2-pyridylmethyl)urea: Similar structure but with a pyridyl group instead of a furyl group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-N’-(2-furylmethyl)urea is unique due to the combination of the chloro, methoxy, and furylmethyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
